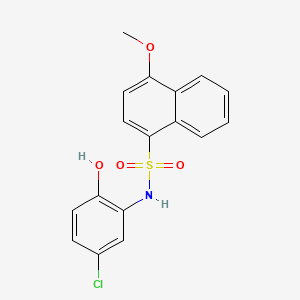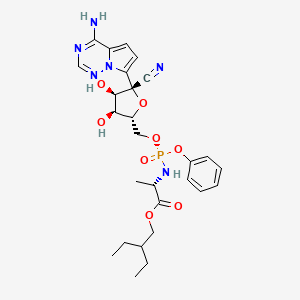
3-Cysteinyl-Acetaminophen-Trifluoressigsäuresalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cysteinylacetaminophen (trifluoroacetate salt) is a metabolite of acetaminophen, formed during its metabolism. It is an acetaminophen-protein adduct and has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen, both in the presence and absence of hepatotoxicity . This compound is significant in the study of acetaminophen metabolism and its associated toxicology.
Wissenschaftliche Forschungsanwendungen
3-Cysteinyl-Acetaminophen (Trifluoressigsäuresalz) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um den Stoffwechsel und die Toxikologie von Acetaminophen zu untersuchen.
Biologie: Untersucht die Auswirkungen von Acetaminophen auf zelluläre Prozesse und Proteinwechselwirkungen.
Medizin: Hilft, die Mechanismen der Acetaminophen-induzierten Hepatotoxizität und Nephrotoxizität zu verstehen.
Industrie: Wird bei der Entwicklung sichererer Acetaminophen-Formulierungen und Antidote für Acetaminophen-Überdosierungen eingesetzt
5. Wirkmechanismus
3-Cysteinyl-Acetaminophen (Trifluoressigsäuresalz) entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit zellulären Proteinen. Es bildet Addukte mit Proteinen, die normale zelluläre Funktionen stören können. Diese Verbindung senkt die Glutathionspiegel in den Nieren, eine Wirkung, die durch den γ-Glutamyl-Inhibitor Acivicin blockiert werden kann . Zu den beteiligten molekularen Zielstrukturen und -wegen gehören der γ-Glutamyl-Zyklus und verschiedene oxidative Stress-Wege.
Wirkmechanismus
Target of Action
3-Cysteinylacetaminophen, also known as APAP-CYS, is an acetaminophen-protein adduct . It is formed during the metabolism of acetaminophen . The primary targets of APAP-CYS are proteins in the body, specifically in the liver and kidneys .
Mode of Action
APAP-CYS is formed when acetaminophen is metabolized in the body. It interacts with its targets by binding to proteins, forming adducts . In mice, APAP-CYS has been found to decrease renal glutathione (GSH) levels, an effect that can be blocked by the γ-glutamyl inhibitor acivicin .
Biochemical Pathways
The formation of APAP-CYS is part of the metabolic pathway of acetaminophen. Acetaminophen is metabolized in the liver, and to a lesser extent the kidney and intestine, to form pharmacologically inactive glucuronide and sulfate conjugates, and a minor fraction is oxidized to a reactive metabolite NAPQI . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity. Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates (APAP-cys) .
Pharmacokinetics
It has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen and in the presence and absence of hepatotoxicity . More research is needed to fully understand the ADME properties of APAP-CYS.
Result of Action
The formation of APAP-CYS is associated with the toxicity of acetaminophen. In mice, APAP-CYS has been found to decrease renal glutathione (GSH) levels . This can lead to oxidative stress and cellular damage, contributing to the hepatotoxicity and nephrotoxicity seen in acetaminophen overdose .
Action Environment
The action of APAP-CYS can be influenced by various environmental factors. For example, the presence of other medications that contain acetaminophen can increase the risk of APAP-CYS formation and potential toxicity . Additionally, the presence of inhibitors like acivicin can block the effect of APAP-CYS on renal glutathione levels . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of APAP-CYS.
Safety and Hazards
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Biochemische Analyse
Biochemical Properties
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is formed during the metabolism of acetaminophen . It interacts with glutathione, a natural antioxidant molecule, in the body . In mice, 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt decreases renal glutathione (GSH) levels, an effect that can be blocked by the γ-glutamyl inhibitor acivicin .
Cellular Effects
The compound has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen and in the presence and absence of hepatotoxicity . It influences cell function by interacting with glutathione, affecting the antioxidant capacity of the cells .
Molecular Mechanism
The molecular mechanism of action of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt involves its interaction with glutathione . It forms an adduct with glutathione, which can decrease the levels of glutathione in renal cells . This interaction can be blocked by the γ-glutamyl inhibitor acivicin .
Metabolic Pathways
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is involved in the metabolism of acetaminophen . It interacts with glutathione in this metabolic pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Cysteinylacetaminophen (trifluoroacetate salt) is synthesized through the reaction of acetaminophen with cysteine. The reaction typically involves the formation of a thioether bond between the cysteine and the acetaminophen molecule. The trifluoroacetate salt form is obtained by treating the product with trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for 3-Cysteinylacetaminophen (trifluoroacetate salt) are not well-documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of acetaminophen with cysteine under controlled conditions. The product is then purified and converted to its trifluoroacetate salt form.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Cysteinyl-Acetaminophen (Trifluoressigsäuresalz) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von reaktiven Sauerstoffspezies führen.
Reduktion: Diese Reaktion kann die Verbindung zurück in ihre ursprüngliche Acetaminophen-Form umwandeln.
Substitution: Diese Reaktion beinhaltet den Austausch von funktionellen Gruppen innerhalb des Moleküls.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Nukleophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Acetaminophen-Derivate und verschiedene Cystein-Konjugate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Cystein-S-yl)Acetaminophen
- APAP-Cys
Vergleich
3-Cysteinyl-Acetaminophen (Trifluoressigsäuresalz) ist aufgrund seiner Bildung als Trifluoressigsäuresalz einzigartig, was seine Löslichkeit und Stabilität beeinflussen kann. Im Vergleich zu anderen ähnlichen Verbindungen wurde es speziell mit Nephrotoxizität in Verbindung gebracht und wurde ausgiebig in der Forschung verwendet, um den Stoffwechsel und die Toxikologie von Acetaminophen zu untersuchen .
Eigenschaften
IUPAC Name |
(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGEXMJHANKLR-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)


![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)




